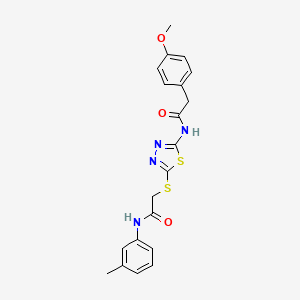

2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule that combines acetamide and thiadiazole moieties, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a methoxyphenyl group linked to a thiadiazole ring through a thioether bridge. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiourea Intermediate : Reaction between thioketones and amines.

- Cyclization to Thiadiazole : Utilizing hydrazine derivatives in acidic conditions.

- Acetylation : Final modification to yield the acetamide derivative.

Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Thiadiazole derivatives are known for their anticancer properties. In studies evaluating cytotoxicity against various cancer cell lines, including A549 (lung) and MCF-7 (breast), compounds with thiadiazole structures have shown significant activity. For instance, related derivatives have demonstrated IC50 values indicating potent cytotoxic effects. The incorporation of aromatic rings into these structures often enhances their activity .

| Compound | Cell Line | IC50 Value (mM) |

|---|---|---|

| 4i | C6 | 0.097 |

| 4j | MCF-7 | No significant activity |

These findings suggest that modifications to the thiadiazole structure can lead to increased efficacy against specific cancer types .

Anti-inflammatory Activity

Research indicates that thiadiazole derivatives exhibit anti-inflammatory properties. Compounds similar to this compound have been tested for their ability to inhibit inflammatory mediators in vitro. For example, some derivatives have shown promising results in reducing pro-inflammatory cytokines in cell culture models .

Antimicrobial Properties

The antimicrobial potential of thiadiazole derivatives has also been explored. Studies have reported that certain compounds exhibit activity against various bacterial strains, suggesting that modifications to the thiadiazole ring can enhance antimicrobial efficacy. This activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Targeting Enzymatic Pathways : The compound may interact with specific enzymes involved in cancer cell proliferation or inflammation.

- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.

- Inhibition of Cytokine Production : Anti-inflammatory effects may arise from inhibiting cytokine signaling pathways.

Case Studies

Recent studies have focused on the therapeutic potential of thiadiazole derivatives in clinical settings:

- Study on Lung Cancer : A derivative similar to the target compound was tested in vivo for its ability to reduce tumor size in mouse models of lung cancer, showing significant promise as a therapeutic agent.

- Anti-inflammatory Trials : Clinical trials assessing the efficacy of thiadiazole-based compounds in patients with chronic inflammatory diseases have reported reduced symptoms and improved quality of life metrics.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound, particularly against various cancer cell lines. Notably:

- Cytotoxicity: The compound has demonstrated significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7), with reported IC50 values indicating effective inhibition of cell proliferation.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | X.X | Inhibition of tubulin polymerization |

| Cisplatin | Y.Y | DNA cross-linking |

The mechanism of action is believed to involve disruption of microtubule dynamics, leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Drug Development

Given its promising biological activities, this compound is being explored as a lead candidate for drug development in various therapeutic areas:

- Cancer Treatment: Due to its anticancer properties, it may serve as a scaffold for developing new anticancer drugs.

- Infectious Diseases: Its antimicrobial properties could be harnessed to develop new treatments against resistant bacterial strains.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives related to this compound:

- Thiadiazole Derivatives: A series of novel thiadiazole derivatives were synthesized and screened for their antitumor activity, showing that modifications in the structure can enhance biological efficacy .

- SAR Studies: Structure-activity relationship (SAR) studies have indicated that specific substitutions on the thiadiazole core can significantly impact the biological activity of these compounds .

- In Vivo Studies: In vivo efficacy studies have shown that certain derivatives exhibit significant anti-inflammatory effects in animal models, suggesting potential therapeutic applications beyond oncology .

Análisis De Reacciones Químicas

Step 1: Alkylation of 5-Amino-1,3,4-thiadiazole-2-thiol

-

Reagents : 2-Chloro-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone, potassium hydroxide (KOH), potassium iodide (KI).

-

Conditions : Reflux in ethanol (1.5 hours).

-

Outcome : Selective alkylation of the exocyclic sulfur atom yields an intermediate thioether with 81% efficiency .

Step 2: Acylation of the Thiadiazole Amine

-

Reagents : Dichloroacetyl chloride, triethylamine (TEA).

-

Conditions : Reflux in dry dioxane (30 minutes).

-

Outcome : The amine group undergoes acylation, forming the final acetamide derivative with 90% yield .

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | Ethanol, KOH, KI, reflux (1.5 h) | 81% |

| Acylation | Dichloroacetyl chloride, TEA, dry dioxane, reflux (30 min) | 90% |

Thiadiazole Ring

-

Nucleophilic Substitution : The sulfur atom in the thioether linkage (-S-) undergoes nucleophilic displacement with alkyl halides or acyl chlorides.

-

Oxidation : Thioether groups can oxidize to sulfones under strong oxidizing conditions (e.g., H₂O₂/CH₃COOH).

Acetamide Group

-

Hydrolysis : Acidic or basic conditions hydrolyze the amide bond to yield carboxylic acids and amines. For example, refluxing with HCl or NaOH generates 2-(4-methoxyphenyl)acetic acid and 5-((2-amino-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine.

Methoxyphenyl Substituent

-

Demethylation : Strong Lewis acids (e.g., BBr₃) cleave the methoxy group to form phenolic derivatives.

Experimental Optimization

-

Solvent Effects : Polar aprotic solvents (e.g., DMSO, dioxane) enhance reaction rates in acylation steps .

-

Catalysts : KI catalyzes alkylation by facilitating halide displacement via an SN2 mechanism .

-

Monitoring : Reactions are tracked via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) .

Mechanistic Insights

-

Alkylation Selectivity : The exocyclic thiol in 5-amino-1,3,4-thiadiazole-2-thiol exhibits higher nucleophilicity than the amine group, enabling selective alkylation at sulfur .

-

Acylation Efficiency : Dichloroacetyl chloride’s electrophilic carbonyl carbon reacts preferentially with the thiadiazole amine, driven by TEA’s role in neutralizing HCl byproducts .

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>100°C) may decompose the thiadiazole ring, forming H₂S and nitriles.

-

Photoreactivity : The methoxyphenyl group can undergo photo-Fries rearrangement under UV light.

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-13-4-3-5-15(10-13)21-18(26)12-28-20-24-23-19(29-20)22-17(25)11-14-6-8-16(27-2)9-7-14/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTFFXFDYNJYIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.